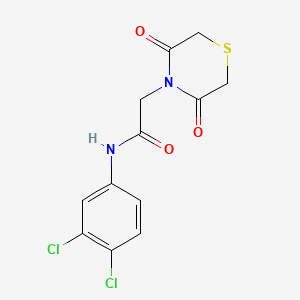![molecular formula C31H24Cl2N2S B2386598 2-[(3,4-Dichlorbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitril CAS No. 303985-44-6](/img/structure/B2386598.png)
2-[(3,4-Dichlorbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile has several scientific research applications:
Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable subject for research in synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: In the medical field, researchers are interested in the therapeutic potential of this compound, particularly its potential as an antimicrobial or anticancer agent.
Industry: Industrial applications include its use as a precursor for the synthesis of more complex molecules or as a component in materials science for the development of new materials with specific properties.
Vorbereitungsmethoden
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the 3,4-Dichlorobenzylsulfanyl intermediate: This step involves the reaction of 3,4-dichlorobenzyl chloride with a suitable thiol compound under basic conditions to form the 3,4-dichlorobenzylsulfanyl intermediate.
Styryl group introduction:
Nicotinonitrile core formation: The final step involves the formation of the nicotinonitrile core through a cyclization reaction, often facilitated by a suitable catalyst and under controlled temperature and pressure conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines or the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety, using reagents such as sodium azide or thiolates to introduce different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of key enzymes in bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-distyrylnicotinonitrile: This compound lacks the methyl groups on the styryl moieties, which may affect its reactivity and biological activity.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methoxystyryl)nicotinonitrile: The presence of methoxy groups instead of methyl groups can lead to different electronic and steric effects, influencing the compound’s properties.
2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-chlorostyryl)nicotinonitrile:
These comparisons highlight the uniqueness of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile and its potential advantages in various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl2N2S/c1-21-3-7-23(8-4-21)11-14-26-18-27(15-12-24-9-5-22(2)6-10-24)35-31(28(26)19-34)36-20-25-13-16-29(32)30(33)17-25/h3-18H,20H2,1-2H3/b14-11-,15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJDKYZWAHKPOH-KMUHKHSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)
![4-(4-Methoxyphenyl)sulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2386517.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2386518.png)

![methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2386521.png)
![N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2386522.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2386525.png)
![4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline](/img/structure/B2386527.png)
![N-[4-(Azepan-1-yl)-2-methylbutan-2-yl]-2-chloropropanamide](/img/structure/B2386528.png)

![Bicyclo[3.2.1]octane-1,5-dicarboxylic acid](/img/structure/B2386532.png)


